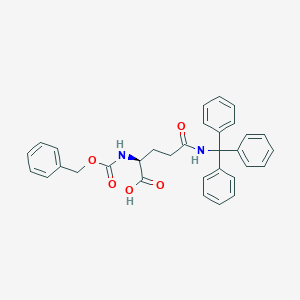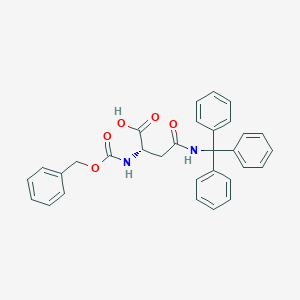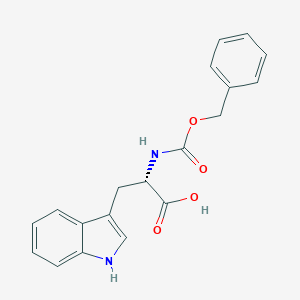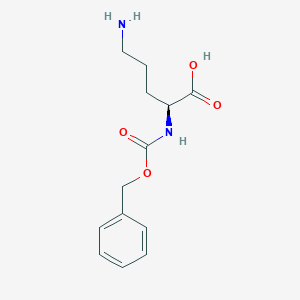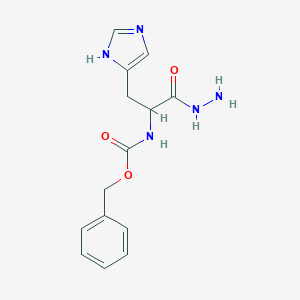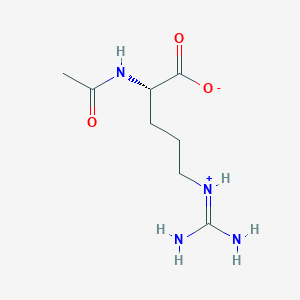
N-乙酰-L-精氨酸
描述
N-乙酰基-L-精氨酸是一种有机化合物,属于N-酰基-L-α-氨基酸类。它是氨基酸L-精氨酸的衍生物,其中一个乙酰基连接到氨基的氮原子上。 该化合物因其在各种生物过程中的作用而闻名,并且已在苹果和枇杷等某些水果中检测到 .
科学研究应用
N-乙酰基-L-精氨酸在科学研究中具有广泛的应用:
化学: 它用作合成其他N-酰化氨基酸的前体。
生物学: 研究该化合物在代谢途径和酶调节中的作用。
医学: 研究N-乙酰基-L-精氨酸的潜在治疗效果,包括其在调节一氧化氮生成和其抗氧化特性中的作用。
工业: 它用于制药和保健品的配方
作用机制
N-乙酰基-L-精氨酸通过与各种分子靶标和途径相互作用来发挥其作用:
一氧化氮生成: 它作为一氧化氮合酶的底物,导致一氧化氮的生成,一氧化氮是心血管系统中重要的信号分子。
抗氧化活性: 该化合物清除活性氧物质,从而保护细胞免受氧化应激。
类似化合物:
N-乙酰基-L-谷氨酸: 另一种参与尿素循环的N-酰化氨基酸。
N-乙酰基-L-半胱氨酸: 以其抗氧化特性和用于治疗对乙酰氨基酚过量服用而闻名。
N-乙酰基-L-酪氨酸: 用作膳食补充剂以支持认知功能。
独特性: N-乙酰基-L-精氨酸由于在一氧化氮生成和抗氧化防御中的双重作用而独一无二。 与其他N-酰化氨基酸不同,它专门针对一氧化氮合酶,使其成为心血管研究和治疗中宝贵的化合物 .
生化分析
Biochemical Properties
N-Acetyl-L-arginine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of arginine from glutamate, where the first committed step of this pathway is the acetylation of L-glutamate at the N-position .
Cellular Effects
The effects of N-Acetyl-L-arginine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, N-Acetyl-L-arginine is known to suppress protein aggregation under interfacial stresses and elevated temperature, which is crucial for protein liquid formulations .
Molecular Mechanism
N-Acetyl-L-arginine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-L-arginine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Acetyl-L-arginine can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Acetyl-L-arginine is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
N-Acetyl-L-arginine is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-Acetyl-L-arginine and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: N-乙酰基-L-精氨酸可以通过L-精氨酸的酰化反应合成。该过程涉及在受控条件下使L-精氨酸与乙酸酐或乙酰氯反应。反应通常需要水或乙醇等溶剂,并在0-25°C的温度范围内进行,以确保产物的稳定性。
工业生产方法: 在工业环境中,N-乙酰基-L-精氨酸的生产可能涉及使用生物催化剂来提高反应效率。可以使用利用N-乙酰基转移酶的酶法来获得高产率。 此外,还探索了使用改造的微生物(例如大肠杆菌)通过发酵过程生产N-乙酰基-L-精氨酸 .
化学反应分析
反应类型: N-乙酰基-L-精氨酸会经历各种化学反应,包括:
氧化: 该化合物可以氧化生成N-乙酰基-L-瓜氨酸。
还原: 还原反应可以将N-乙酰基-L-精氨酸还原回L-精氨酸。
取代: 在特定条件下,乙酰基可以被其他酰基取代。
常用试剂和条件:
氧化剂: 过氧化氢或高锰酸钾。
还原剂: 硼氢化钠或氢化铝锂。
取代试剂: 酰氯或酸酐。
主要产物形成:
氧化: N-乙酰基-L-瓜氨酸。
还原: L-精氨酸。
取代: 各种N-酰基-L-精氨酸衍生物。
相似化合物的比较
N-Acetyl-L-glutamate: Another N-acylated amino acid involved in the urea cycle.
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetyl-L-tyrosine: Used as a dietary supplement to support cognitive function.
Uniqueness: N-Acetyl-L-arginine is unique due to its dual role in nitric oxide production and antioxidant defense. Unlike other N-acylated amino acids, it specifically targets nitric oxide synthase, making it a valuable compound in cardiovascular research and therapy .
属性
IUPAC Name |
(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIUMQYRCDYCH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883338 | |
| Record name | N-Acetyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-a-Acetyl-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
155-84-0 | |
| Record name | N-Acetyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-L-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-acetyl-L-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01985 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Arginine, N2-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Acetyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-acetyl-L-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL ARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ7DL04CAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-a-Acetyl-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of N-Acetyl-L-arginine?
A1: N-Acetyl-L-arginine plays a role in regulating the arginine biosynthetic system in bacteria like Escherichia coli. It acts as a restrictive arginine source, influencing the expression of enzymes involved in arginine synthesis. []
Q2: How does N-Acetyl-L-arginine impact gene expression in bacteria?
A2: Studies in Escherichia coli strains show that N-Acetyl-L-arginine exhibits non-uniform repression of genes encoding acetylornithinase (argE) and argininosuccinase (argH), crucial enzymes in the arginine biosynthesis pathway. Its effects are concentration-dependent and influenced by the presence of other compounds like N-Acetyl-l-ornithine. []
Q3: Is N-Acetyl-L-arginine found in mammals?
A3: Yes, N-Acetyl-L-arginine has been detected in the plasma, erythrocytes, and urine of patients with chronic renal failure, including those undergoing hemodialysis. Its concentration is significantly elevated in these patients compared to healthy individuals. []
Q4: Can N-Acetyl-L-arginine be synthesized?
A4: Yes, N-Acetyl-L-arginine ethyl ester can be synthesized using bovine trypsin as a catalyst in organic media. []
Q5: How does N-Acetyl-L-arginine interact with enzymes?
A5: N-Acetyl-L-arginine acts as a substrate for various enzymes, including those involved in arginine metabolism and complement activation. For instance, it serves as a substrate for acetylornithinase, an enzyme involved in arginine biosynthesis. It also interacts with the C1 complex of the complement system, affecting its enzymatic activity on natural substrates like C4 and C2, as well as synthetic substrates like N-acetyl-L-arginine methyl ester (AAMe) and N-α-acetylglycyl-L-lysine methylester acetate (AGLMe). [, ]
Q6: How does N-Acetyl-L-arginine influence the complement system?
A6: N-Acetyl-L-arginine can modulate the activity of the C1 complex, a key component of the complement system. It can inhibit the enzymatic action of C1 on certain substrates, potentially influencing the downstream effects of complement activation. [, ]
Q7: What is the relationship between N-Acetyl-L-arginine and nitric oxide in melanocytes?
A7: Research suggests that N-Acetyl-L-arginine, specifically its derivative S-nitroso-N-acetyl-L-arginine, can induce tyrosinase gene expression in human melanocytes. This effect is linked to nitric oxide (NO) signaling and involves the cyclic guanosine 3',5'-monophosphate (cGMP) pathway. []
Q8: Does N-Acetyl-L-arginine have any known effects on protein aggregation?
A8: Recent research suggests that N-Acetyl-L-arginine exhibits enhanced protein aggregation suppressor activity, particularly against agitation-induced aggregation in the presence of silicone oil. This property might have implications for its use in biopharmaceutical formulations. []
Q9: How does the conformation of N-Acetyl-L-arginine influence its biological activity?
A9: Theoretical conformational analysis using computational methods revealed that N-Acetyl-L-arginine adopts specific stable conformations. These conformations, influenced by factors like torsional energy and electrostatic interactions, are crucial for its interactions with enzymes and other biological targets. [, ]
Q10: What insights have computational studies provided regarding N-Acetyl-L-arginine?
A10: Computational chemistry techniques, including conformational analysis, have been employed to study the spatial structure and energetic properties of N-Acetyl-L-arginine. These studies have revealed the existence of preferred conformations for the molecule, potentially impacting its biological activity and interactions. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


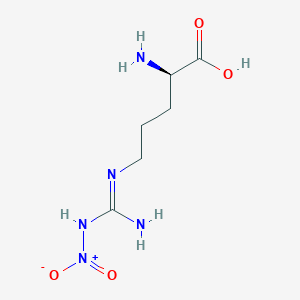
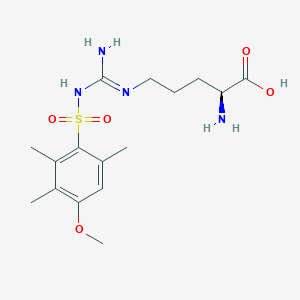

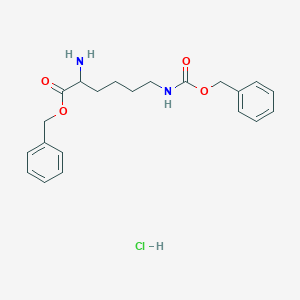
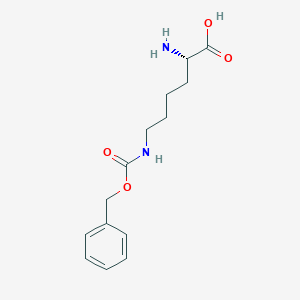
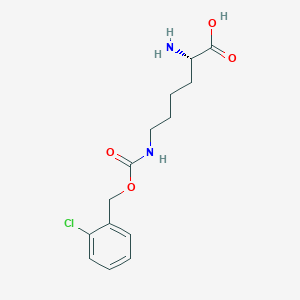

![L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554764.png)
